2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline
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Overview
Description
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a tert-butylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline stands out due to its unique combination of a quinoxaline core with a piperazine ring and a tert-butylpyridazine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-15-20(23-17-8-6-5-7-16(17)22-15)27-13-11-26(12-14-27)19-10-9-18(24-25-19)21(2,3)4/h5-10H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZZAXOUACOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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